![molecular formula C20H26N10O13P2 B3061764 Diadenosine diphosphate CAS No. 14938-28-4](/img/structure/B3061764.png)
Diadenosine diphosphate
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Overview
Description
Diadenosine diphosphate, also known as appa, belongs to the class of organic compounds known as (3'->5')-dinucleotides. These are dinucleotides where the two bases are connected via a (3'->5')-phosphodiester linkage. Diadenosine diphosphate is slightly soluble (in water) and a moderately acidic compound (based on its pKa).
Scientific Research Applications
1. Role in Platelet Aggregation and Hemostasis
Diadenosine triphosphate (Ap3A) is found in platelet-dense granules and is released during platelet aggregation. Research indicates that porcine aortic endothelial cells can hydrolyze extracellular diadenosine triphosphate, producing adenosine diphosphate (ADP), a potent stimulus for platelet aggregation. This hydrolysis mechanism could be vital for maintaining hemostasis (Goldman, Gordon, & Slakey, 1986).
2. Cellular Metabolism and Enzymatic Activity
Diphosphoinositol polyphosphate phosphohydrolase (DIPP) can hydrolyze diadenosine polyphosphates such as Ap₆A. This enzyme's ability to process both diadenosine polyphosphates and diphosphoinositol polyphosphates underlines its significance in cellular metabolism and potentially in disease pathways (Yang, Safrany, & Shears, 1999).
3. Impact on Neutrophil Apoptosis
Ap2A, the simplest diadenosine polyphosphate, delays spontaneous apoptosis of human neutrophils. This effect is mediated through the adenosine A2A receptor and cAMP/PKA signaling axis, suggesting Ap2A's role in immune response and inflammation (Pliyev, Dimitrieva, & Savchenko, 2014).
4. Influence on P2Y Receptors
Diadenosine polyphosphates (Ap(n)As) demonstrate selectivity at various P2Y receptors, which are significant in numerous physiological processes including cardiovascular function and neurotransmission. This selectivity impacts intracellular calcium mobilization and underscores the complex regulatory roles of these compounds in cellular signaling (Patel et al., 2001).
5. Potential in Detecting Atherosclerotic Lesions
Diadenosine-5′,5‴-P1,P4-tetraphosphate (Ap4A) and its analogs have been explored for their potential in imaging atherosclerotic lesions using positron-emission tomography (PET). This application could significantly advance the non-invasive characterization of vascular inflammation and plaque formation (Elmaleh et al., 2006).
properties
CAS RN |
14938-28-4 |
---|---|
Product Name |
Diadenosine diphosphate |
Molecular Formula |
C20H26N10O13P2 |
Molecular Weight |
676.4 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H26N10O13P2/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(33)11(32)8(41-19)2-39-44(35,36)43-45(37,38)42-14-7(1-31)40-20(13(14)34)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20+/m1/s1 |
InChI Key |
FHISWBUCBBVWGG-SNESVTBZSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O[C@@H]4[C@H](O[C@@H]([C@@H]4O)N5C=NC6=C(N=CN=C65)N)CO)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)N)CO)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)N)CO)O)O)N |
Other CAS RN |
14938-28-4 |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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